5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate
Description
The compound 5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate is a thiazolidinone derivative featuring dual chlorophenyl substituents and a unique 1-olate group. Its structure combines a thiazolidin-4-one core with a (4-chloroanilino)methylene moiety at position 5 and a 4-chlorophenyl group at position 2. This arrangement confers distinct electronic and steric properties, making it a candidate for studies in medicinal chemistry, particularly for antimicrobial or antiparasitic applications .
Properties
IUPAC Name |
(5E)-5-[(4-chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c17-11-1-5-13(6-2-11)19-9-15-16(21)20(10-23(15)22)14-7-3-12(18)4-8-14/h1-9,19H,10H2/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLGNKACSYFCGI-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(=O)C(=CNC2=CC=C(C=C2)Cl)S1=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N(C(=O)/C(=C\NC2=CC=C(C=C2)Cl)/S1=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate, identified by CAS number 338753-41-6, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15ClN2O2S
- Molar Mass : 346.83 g/mol
- Structure : The compound features a thiazole ring, which is known for various biological activities including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit antibacterial properties. In particular, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
In a study assessing the antibacterial efficacy of synthesized thiazole derivatives, the compound exhibited moderate activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains tested .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes can have implications in treating conditions such as Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | Various (not specified) |
| Urease | 2.14 - 6.28 |
Inhibitory studies revealed that several derivatives displayed strong urease inhibition with IC50 values ranging from 2.14±0.003 to 6.28±0.003 µM, significantly lower than the reference standard thiourea (IC50 = 21.25±0.15 µM) .
The biological activity of this compound is attributed to its ability to interact with specific target sites in bacterial cells and enzyme structures. Docking studies suggest that the compound binds effectively to amino acids in target proteins, disrupting their normal function and leading to antibacterial effects .
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
- Anticancer Activity : A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells, suggesting their use in chemotherapy regimens.
- Diuretic Effects : Compounds similar to this thiazole have been noted for their diuretic properties, which can aid in managing hypertension .
- Hypoglycemic Activity : Some derivatives have shown promise in lowering blood glucose levels in diabetic models, indicating potential use in diabetes management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
Compound A : 5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-1λ⁶,3-thiazolane-1,1,4-trione (CAS 338751-74-9)
- Key Differences : Replaces the 4-oxo and 1-olate groups with a 1,1,4-trione system.
- Impact: The trione group increases molecular weight (383.25 vs. This may affect reactivity in cycloaddition or Michael addition reactions .
Compound B : 5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate (CAS 338752-97-9)
- Key Differences: Substitutes 4-chlorophenyl with 4-fluorophenyl and replaces 4-chloroanilino with dimethylamino.
- Impact: Fluorine’s electronegativity enhances metabolic stability compared to chlorine, while the dimethylamino group increases basicity. The molecular weight (268.31) is lower, suggesting improved solubility in polar solvents .
Compound C : 3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate (CAS 338752-81-1)
Physicochemical and Spectral Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~362–378 g/mol | 383.25 g/mol | 268.31 g/mol |
| Key IR Absorptions | 1646 cm⁻¹ (C=O) | 1700–1750 cm⁻¹ (C=O, trione) | 1646 cm⁻¹ (C=O) |
| ¹H NMR Features | δ 6.8–7.5 (chlorophenyl), δ 4.8 (methylene) | δ 7.3–7.6 (aromatic), δ 3.1 (s, CH₃) | δ 3.0 (s, N(CH₃)₂) |
| Solubility | Moderate in DMSO | Low in polar solvents | High in DMF |
Stability and Degradation
- The 1-olate group in the target compound may render it susceptible to hydrolysis under acidic conditions, whereas Compound A’s trione system is more stable.
- Compound B’s fluorine substituent likely reduces photodegradation rates compared to chlorine-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
